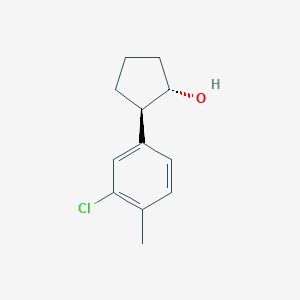
3-(Methylthio)phenethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylthio)phenethyl acetate is an organic compound with the molecular formula C11H14O2S. It is characterized by the presence of a phenethyl group substituted with a methylthio group and an acetate ester. This compound is known for its aromatic properties and is often used in the fragrance and flavor industry due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions
3-(Methylthio)phenethyl acetate can be synthesized through various methods. One common approach involves the esterification of 3-(methylthio)phenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in achieving high purity and minimizing by-products.
化学反应分析
Types of Reactions
3-(Methylthio)phenethyl acetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methylthio)phenethyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenethyl group.
科学研究应用
3-(Methylthio)phenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its aromatic properties.
作用机制
The mechanism of action of 3-(Methylthio)phenethyl acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with various enzymes and receptors in biological systems. The methylthio group may also contribute to its biological activity by modulating the compound’s interaction with molecular targets.
相似化合物的比较
Similar Compounds
Phenethyl acetate: Lacks the methylthio group, resulting in different aromatic properties.
3-(Methylthio)phenethyl alcohol: The alcohol form of the compound, which lacks the acetate ester group.
3-(Methylthio)propyl acetate: Similar structure but with a propyl group instead of a phenethyl group.
Uniqueness
3-(Methylthio)phenethyl acetate is unique due to the presence of both the methylthio group and the acetate ester, which contribute to its distinct aromatic properties and potential biological activities. The combination of these functional groups makes it a valuable compound in various applications, particularly in the fragrance and flavor industry.
属性
IUPAC Name |
2-(3-methylsulfanylphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(12)13-7-6-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQZLNRAHFXTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990249.png)







![4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7990319.png)
![1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990324.png)
